REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[CH:3]=1.[C:10](OC1C=CC=CC=1)(=O)[C:11]1[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13]>C(O)C>[OH:13][C:12]1[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=1[C:10]1[O:8][C:7]2[CH:6]=[CH:5][C:4]([CH3:9])=[CH:3][C:2]=2[N:1]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the product filtered off under suction
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum at 75° C.
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (dichloromethane)
|
Type
|
ADDITION
|
Details
|
The eluent containing the product
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
ethanol added to the residue
|
Type
|
CUSTOM
|
Details
|
to give a bright white crystalline solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 75° C
|
Type
|
CUSTOM
|
Details
|
M.p 138° C. (DSC, onset)
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C=1OC2=C(N1)C=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |